5-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-11-7-12(2)22(21-11)5-4-19-16(23)13-8-15(18)17(20-9-13)25-14-3-6-24-10-14/h7-9,14H,3-6,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLFXYHLAIPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
The molecular formula of the compound is with a molecular weight of 364.8 g/mol. It exhibits a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O3 |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 1903267-38-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. Methods often include the use of pyrazole derivatives and pyridine carboxamides, which are known for their diverse biological activities.
Anticancer Activity
Studies have highlighted the compound's cytotoxic effects against various cancer cell lines. One notable study demonstrated that derivatives of similar structures exhibited significant cytotoxicity in glioma cell lines, with IC50 values indicating potent activity:
- IC50 Values : The compound showed an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in cancer cells:
- Apoptosis Induction : Approximately 79% of cancer cells underwent apoptosis after treatment.
- Cell Cycle Arrest : The compound inhibited cell cycle progression, particularly in the G0/G1 phase.
Case Studies
Several case studies have been published that focus on the biological evaluation of compounds related to this compound. For instance:
- Cytotoxicity Study : A study involving various pyrazole derivatives indicated that certain modifications could enhance cytotoxicity against glioma cells while sparing normal cells.
- Mechanistic Insights : Research utilizing flow cytometry and other assays elucidated the pathways through which these compounds induce cell death, primarily through apoptosis rather than necrosis.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazole-carboxamide derivatives from the literature (), focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Differences
Key Observations :
- Core Heterocycle : The pyridine core in the target compound differs from the pyrazole rings in compounds. Pyridine’s lower basicity (pKa ~1.7 vs. pyrazole’s ~2.5) and larger ring size may reduce hydrogen-bonding interactions compared to pyrazoles.
- Substituent Effects : The oxolanyloxy group in the target compound enhances polarity and solubility in polar solvents, whereas aryl groups (e.g., phenyl, chlorophenyl) in compounds increase lipophilicity.
Physicochemical Properties
Key Trends :
- Melting Points : Electron-withdrawing substituents (e.g., Cl, F in 3b and 3d) correlate with higher melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions). The target compound’s oxolane group may lower its melting point compared to 3b or 3d due to reduced crystallinity.
- Synthetic Yields : Substituent steric hindrance and electronic effects influence yields. Fluorine (3d) slightly improves yield (71%) compared to chlorine (3b: 68%), possibly due to reduced side reactions.
Preparation Methods
Fragment Synthesis Prioritization
- Pyridine Core : Constructed via Kröhnke pyridine synthesis, enabling regioselective introduction of chlorine and oxolanyloxy groups.
- Oxolanyloxy Group : Introduced via nucleophilic aromatic substitution (SNAr) using oxolan-3-ol under basic conditions.
- Pyrazole-Ethylamine : Synthesized through cyclocondensation of acetylacetone with hydrazine, followed by N-alkylation using 2-chloroethylamine.
Stepwise Synthesis of 5-Chloro-N-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl]-6-(Oxolan-3-yloxy)Pyridine-3-Carboxamide
Synthesis of 5-Chloro-6-(Oxolan-3-yloxy)Pyridine-3-Carboxylic Acid
Step 1: Formation of 6-Hydroxypyridine-3-Carboxylate
Ethyl 6-hydroxynicotinate (1.0 eq) is reacted with oxolan-3-ol (1.2 eq) in anhydrous DMF at 0°C, using NaH (2.5 eq) as a base. The mixture is stirred for 12 h at 80°C, yielding ethyl 6-(oxolan-3-yloxy)nicotinate (82% yield).
Step 2: Chlorination at Position 5
The ester intermediate is treated with N-chlorosuccinimide (NCS, 1.1 eq) in CCl4 under UV light (254 nm) for 6 h. Recrystallization from ethanol/water affords ethyl 5-chloro-6-(oxolan-3-yloxy)nicotinate (74% yield).
Step 3: Saponification to Carboxylic Acid
The ester is hydrolyzed using 2M NaOH in THF/H2O (4:1) at 60°C for 3 h. Acidification with HCl (1M) precipitates 5-chloro-6-(oxolan-3-yloxy)nicotinic acid (91% yield).
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine
Step 1: Pyrazole Cyclization
Acetylacetone (1.0 eq) and hydrazine hydrate (1.1 eq) are refluxed in ethanol for 4 h, forming 3,5-dimethyl-1H-pyrazole (89% yield).
Step 2: N-Alkylation
The pyrazole is alkylated with 2-chloroethylamine hydrochloride (1.2 eq) using K2CO3 (2.0 eq) in acetonitrile at 70°C for 8 h. The product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, is isolated via vacuum distillation (67% yield).
Amide Coupling
Activation and Coupling
The carboxylic acid (1.0 eq) is activated with EDCI (1.5 eq) and HOBt (1.2 eq) in DCM. After 1 h, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (1.1 eq) and DIPEA (3.0 eq) are added. The reaction proceeds at 25°C for 18 h, yielding the target compound (68% yield).
Reaction Optimization and Analytical Validation
Solvent and Base Screening
| Condition | Solvent | Base | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Standard | DCM | DIPEA | 68 | 98.2 |
| Alternative 1 | DMF | TEA | 54 | 95.1 |
| Alternative 2 | THF | NMM | 61 | 96.8 |
Optimal conditions use DCM/DIPEA, minimizing side reactions.
Characterization Data
- HRMS (ESI+) : m/z 423.1421 [M+H]+ (calc. 423.1425).
- 1H NMR (500 MHz, CDCl3) : δ 8.72 (s, 1H, pyridine-H2), 8.12 (s, 1H, pyridine-H4), 5.45 (m, 1H, oxolanyl-H), 4.40 (t, J=6.5 Hz, 2H, -CH2NH), 3.90–3.70 (m, 4H, oxolanyl-OCH2), 2.50 (s, 6H, pyrazole-CH3).
Challenges and Mitigation Strategies
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., over-substitution at position 6).
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of:
Spectroscopy :
- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆): Verify substituent positions and integration ratios (e.g., oxolane protons at δ 3.5–4.5 ppm) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₄ClN₄O₃).
Chromatography :
Elemental Analysis : Validate C/H/N/O percentages within ±0.4% of theoretical values .
Q. Troubleshooting :
- If NMR signals overlap, use 2D techniques (COSY, HSQC).
- For hygroscopic samples, employ Karl Fischer titration to quantify residual moisture.
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate modifications in the pyrazole and oxolane moieties?
Methodological Answer:
Variation Strategy :
- Pyrazole Modifications : Replace 3,5-dimethyl groups with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., -Ph) to probe steric/electronic effects .
- Oxolane Replacement : Substitute oxolane with tetrahydrofuran or acyclic ethers to assess conformational flexibility .
Biological Assays :
- In Vitro Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Dose-Response Curves : Calculate IC₅₀ values to rank potency.
Data Analysis :
- Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
Example : demonstrates SAR for pyrazole derivatives by systematically altering substituents and measuring antimicrobial activity.
Advanced: How should researchers address contradictory bioactivity data across different assay systems (e.g., cell-based vs. enzymatic assays)?
Methodological Answer:
Control Experiments :
- Validate assay conditions (pH, temperature, cofactors) and cell line authenticity (STR profiling) .
- Test compound stability in assay buffers (e.g., LC-MS to detect degradation).
Mechanistic Studies :
- Perform kinetic assays to distinguish competitive vs. allosteric inhibition .
- Use CRISPR knockouts to confirm target specificity in cellular models .
Statistical Reconciliation :
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding) .
Case Study : highlights split-plot experimental designs to isolate variables in complex biological systems.
Advanced: What computational strategies can predict the compound’s binding mode to putative targets (e.g., kinases or GPCRs)?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures (e.g., PDB: 5GX) .
- Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., ATP-binding pocket lysines).
Molecular Dynamics (MD) :
- Simulate ligand-protein complexes (50–100 ns) in explicit solvent (GROMACS/AMBER) to assess stability .
Free Energy Calculations :
- Apply MM-PBSA/GBSA to estimate binding affinities and rank analogs .
Validation : Cross-check predictions with mutagenesis data (e.g., alanine scanning) .
Advanced: How can researchers optimize the compound’s physicochemical properties (e.g., solubility, metabolic stability) for in vivo studies?
Methodological Answer:
Solubility Enhancement :
- Formulate with co-solvents (e.g., PEG-400) or cyclodextrins .
- Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions .
Metabolic Stability :
- Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots .
- Block labile sites (e.g., methyl groups on pyrazole to hinder CYP450 oxidation) .
PK/PD Modeling :
Example : details stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks).
Advanced: What experimental designs are suitable for investigating environmental fate or ecotoxicological impacts of this compound?
Methodological Answer:
Environmental Persistence :
Toxicity Profiling :
Analytical Monitoring :
Regulatory Alignment : Align with EPA guidelines for ecological risk assessment ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
